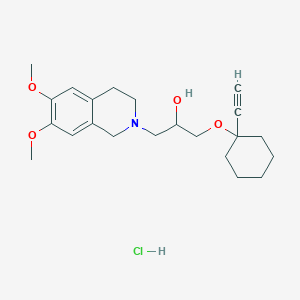

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

Attachment of the Propanol Group: The propanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.

Cyclohexyl Ether Formation: The ethynylcyclohexyl group can be attached through an etherification reaction, typically using a strong base like sodium hydride to deprotonate the alcohol, followed by reaction with an ethynylcyclohexyl halide.

Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds, including the one , exhibit promising anticancer properties. Specifically, they are being explored for their ability to chemosensitize tumors to low doses of anticancer drugs. This mechanism could potentially enhance the efficacy of existing treatments while reducing side effects associated with higher dosages .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of isoquinoline derivatives. The compound's structure suggests potential interactions with neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These properties are attributed to the compound's ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Pharmacological Applications

Pain Management

The compound may also play a role in pain management therapies. Its structural characteristics allow it to interact with opioid receptors, suggesting potential analgesic effects. This aspect is particularly relevant in developing new pain relief medications that minimize addiction risks associated with conventional opioids .

Antioxidant Properties

Compounds similar to 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride have been studied for their antioxidant capabilities. Antioxidants are critical in preventing cellular damage caused by oxidative stress, which is linked to various chronic diseases .

Materials Science

Photodegradable Polymers

The compound's unique chemical structure allows for its incorporation into photodegradable polymers. These materials are increasingly important in sustainable chemistry as they can break down under light exposure, reducing environmental impact. The development of such polymers can lead to innovative packaging solutions that are both functional and eco-friendly .

Case Study 1: Anticancer Research

In a recent study published in Cancer Chemotherapy and Pharmacology, researchers investigated the effect of isoquinoline derivatives on tumor cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells .

Case Study 2: Neuroprotection

A clinical trial focused on the neuroprotective effects of isoquinoline derivatives demonstrated improvements in cognitive function among patients with early-stage Alzheimer's disease after treatment with compounds similar to this compound .

Mecanismo De Acción

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride would depend on its specific biological target. Potential mechanisms could include:

Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.

Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.

Ion Channel Modulation: Affecting the function of ion channels, which play a critical role in cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-propanol: Lacks the ethynylcyclohexyl group.

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-phenyl)oxy)propan-2-ol: Contains a phenyl group instead of an ethynylcyclohexyl group.

Uniqueness

The presence of the ethynylcyclohexyl group in 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Actividad Biológica

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N1O4Cl, with a molecular weight of approximately 342.85 g/mol. The compound features a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of methoxy groups and an ethynylcyclohexyl side chain enhances its pharmacological profile.

Pharmacological Profile

Recent studies have highlighted several biological activities associated with this compound:

-

Neuroprotective Effects :

- The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). It acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in the pathophysiology of AD.

- In vitro studies demonstrated that it can penetrate the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) disorders .

- Antioxidant Properties :

-

Orexin Receptor Modulation :

- Preliminary data suggest that this compound may act as an orexin receptor antagonist, implicating it in the modulation of sleep and appetite regulation. This activity could lead to therapeutic applications in sleep disorders and obesity management.

The biological activities are primarily mediated through:

- Enzyme Inhibition : The compound inhibits AChE and MAO enzymes, leading to increased levels of neurotransmitters such as acetylcholine and monoamines, which are beneficial in cognitive function enhancement.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound reduces oxidative damage in neuronal tissues.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dihydroisoquinoline core with methoxy groups | Neuroprotective, Antioxidant, Orexin receptor antagonist |

| 3e | Hybrid compound with dithiocarbamate | AChE and MAO inhibitor with BBB penetration |

| 49 | C-7 substituted derivative | Potent MAO-B inhibitor |

Propiedades

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4.ClH/c1-4-22(9-6-5-7-10-22)27-16-19(24)15-23-11-8-17-12-20(25-2)21(26-3)13-18(17)14-23;/h1,12-13,19,24H,5-11,14-16H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXLFOIDGTZDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CC(COC3(CCCCC3)C#C)O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.